1,1,1,2,3,3,3-Heptafluoropropane

Vue d'ensemble

Description

Mécanisme D'action

1,1,1,2,3,3,3-Heptafluoropropane, also known as heptafluoropropane, HFC-227ea, HFC-227, or FM-200, is a colorless, odorless gaseous halocarbon .

Target of Action

The primary target of this compound is fire. It is commonly used as a gaseous fire suppression agent . It is used in fire suppression systems that protect data processing and telecommunication facilities, and in fire suppression of many flammable liquids and gases .

Mode of Action

This compound acts by introducing a concentration of the agent between 6.25% and 9% depending on the hazard being suppressed . It is categorized as a Clean Agent and is governed by NFPA 2001 - Standard for Clean Agent Fire Extinguishing Systems .

Biochemical Pathways

At high temperatures, it will decompose and produce hydrogen fluoride . Other decomposition products include carbonyl fluoride, carbon monoxide, and carbon dioxide .

Pharmacokinetics

It is slightly soluble in water (260 mg/l) .

Result of Action

The primary result of the action of this compound is the suppression of fire. It leaves no residue on valuable equipment after discharge . As an aerosol propellant, it is used in pharmaceutical metered dose inhalers such as those used for dispensing asthma medication .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. At high temperatures, it will decompose and produce hydrogen fluoride . Its atmospheric lifetime is approximated between 31 and 42 years . It leaves no residue or oily deposits and can be removed by ventilation of the affected space .

Méthodes De Préparation

L'apaflurane est synthétisé par la fluoration du 1,1,1,2,3,3,3-heptachloropropane. La réaction implique le remplacement des atomes de chlore par des atomes de fluor en utilisant du fluorure d'hydrogène en présence d'un catalyseur tel que le pentachlorure d'antimoine. La réaction est réalisée dans des conditions contrôlées pour assurer une fluoration complète .

Analyse Des Réactions Chimiques

L'apaflurane subit plusieurs types de réactions chimiques :

Substitution : L'apaflurane peut participer à des réactions de substitution nucléophile, où les atomes de fluor sont remplacés par d'autres nucléophiles.

Applications de la recherche scientifique

L'apaflurane a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'apaflurane implique sa capacité à agir comme un agent d'extinction d'incendie en perturbant les réactions chimiques qui soutiennent la combustion. Dans les applications médicales, l'apaflurane agit comme un propulseur pour administrer des médicaments au système respiratoire. Il n'a pas d'effets pharmacologiques significatifs en soi .

Applications De Recherche Scientifique

Apaflurane has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

L'apaflurane est similaire à d'autres hydrofluorocarbures tels que le 1,1,1,2-tétrafluoroéthane et le 1,1,1,2,3,3,3-heptafluoropropane. L'apaflurane est unique dans sa combinaison de propriétés, notamment sa nature non appauvrissante pour la couche d'ozone et son efficacité en tant qu'agent d'extinction d'incendie . D'autres composés similaires incluent :

1,1,1,2-tétrafluoroéthane : Utilisé comme réfrigérant et propulseur.

This compound : Utilisé dans des applications similaires à l'apaflurane mais avec des propriétés physiques différentes

Propriétés

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMFNYKEUDLDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

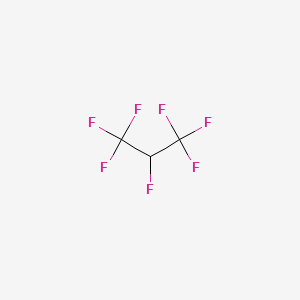

C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042048 | |

| Record name | 2H-Perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquefied gas; [MSDSonline] | |

| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-16.34 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.394 g/cu cm at 25 °C, Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.2 at 20 °C (Air = 1) | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 390 kPa at 20 °C, Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C, 3.41X10+3 mm Hg at 25 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

431-89-0 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaflurane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40P36GDK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-126.8 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is there evidence of 1,1,1,2,3,3,3-Heptafluoropropane's compatibility with mineral oils, crucial for its use as a refrigerant?

A1: Yes, studies have investigated the miscibility of this compound with mineral oils, a key factor for its application as a refrigerant. Research indicates that the miscibility of this compound with mineral oil is influenced by temperature, oil concentration, and the specific composition of the this compound blend. []

Q2: Can this compound form azeotropic-like mixtures with other compounds?

A2: Yes, research reveals that this compound can form azeotropic-like compositions with specific compounds like pentafluoroethane, 1,1,1,2-tetrafluoroethane, n-butane, and n-pentane. [] It also exhibits azeotropic behavior with isobutene at various temperatures. []

Q3: How does the presence of this compound impact the critical parameters of hydrofluoroether mixtures?

A3: Studies have shown that the addition of this compound to hydrofluoroether mixtures influences their critical temperature, pressure, and density. These parameters are essential for understanding the behavior of refrigerant blends. [, ]

Q4: What are the critical parameters of this compound?

A4: The critical temperature, pressure, and density of this compound have been experimentally determined, with researchers achieving high levels of accuracy in their measurements. [, ]

Q5: Are there established methods for measuring the thermal conductivity of this compound in its gaseous state?

A5: Yes, researchers have employed a transient hot-wire method to accurately determine the thermal conductivity of gaseous this compound across a range of temperatures and pressures. []

Q6: How can the vapor pressure of this compound be accurately measured and modeled?

A6: Precise vapor pressure measurements for this compound have been conducted using techniques like the modified Burnett apparatus. These experimental data are often fitted to equations like the Wagner-type equation for accurate representation and prediction of vapor pressure behavior. [, ]

Q7: Has the density of this compound in both gaseous and liquid states been studied?

A7: Yes, sophisticated experimental techniques such as the Burnett-isochoric method and vibrating tube densimeter have been used to accurately determine the density of this compound in both its gaseous and liquid phases under varying conditions of temperature and pressure. [, , , ]

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C3HF7. Its molecular weight is 170.03 g/mol.

Q9: What is the atmospheric lifetime of this compound, and how does it compare to other refrigerants?

A9: Atmospheric measurements suggest a long stratospheric lifetime for this compound, estimated at around 370 years. This extended lifetime has implications for its long-term impact on the environment. [, ]

Q10: Is there evidence of increasing atmospheric concentrations of this compound?

A10: Yes, measurements from remote atmospheric regions indicate a continuous increase in the atmospheric abundance of this compound. This trend highlights its growing use and the need for monitoring its environmental impact. [, ]

Q11: Can this compound be used in pharmaceutical aerosol formulations?

A11: Yes, this compound is employed as a propellant in metered dose inhaler (MDI) formulations. Its use often requires careful consideration of surfactant selection to ensure proper drug dispersion and stability. [, , ]

Q12: What challenges are associated with the use of this compound in pharmaceutical formulations?

A12: One challenge is its low polarity, which can affect the solubility of certain drugs. Research has focused on strategies like using co-solvents or specific surfactants to overcome these limitations and improve drug delivery. [, ]

Q13: Has this compound been investigated for deacidification of paper-based materials?

A13: Yes, but studies comparing its efficacy to other methods like hexamethyldisiloxane and air-water treatments suggest that this compound may not meet the required standards for long-term preservation of wood-containing paper. []

Q14: What is known about the metabolism of this compound in biological systems?

A14: Research indicates that this compound is metabolized at very low rates in rats, producing hexafluoroacetone trihydrate as a minor metabolite. []

Q15: Is there evidence suggesting that this compound or its metabolites can bind to proteins?

A15: Studies using human serum albumin and other models indicate minimal binding of this compound's metabolite, hexafluoroacetone trihydrate, to proteins. This finding suggests a low potential for irreversible protein binding and associated toxicity. []

Q16: Have there been any genotoxicity studies conducted on this compound?

A16: Yes, this compound has undergone genotoxicity assessments using various models, including the Salmonella typhimurium assay and the mouse micronucleus test. [, ]

Q17: How is this compound commonly quantified in biological samples?

A17: Headspace gas chromatography-mass spectrometry is a sensitive and reliable method used for quantifying this compound concentrations in biological samples, such as blood. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.